1-methyl-1,4-dihydro-5H-tetrazol-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-tetrazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKKGXXYBPBKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491642 | |
| Record name | 1-Methyl-1,2-dihydro-5H-tetrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61795-72-0 | |
| Record name | 1-Methyl-1,2-dihydro-5H-tetrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,3,4-tetrazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Methyl 1,4 Dihydro 5h Tetrazol 5 One and Its Derivatives
Direct Synthetic Routes to the 1,4-Dihydro-5H-tetrazol-5-one Scaffold
The foundational step in synthesizing derivatives like 1-methyl-1,4-dihydro-5H-tetrazol-5-one is the construction of the core tetrazolone ring. Direct routes primarily involve cycloaddition reactions to form the heterocyclic scaffold, which can then be functionalized.
The most common and fundamental method for constructing the tetrazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of an azide (B81097) source with a nitrile precursor. nih.govresearchgate.net This reaction involves the addition of an azide, such as sodium azide or trimethylsilyl (B98337) azide, across the carbon-nitrogen triple bond of a nitrile. researchgate.netyoutube.com
The reaction is often catalyzed to enhance its rate and efficiency. Lewis acids like zinc and aluminum salts are frequently employed to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org For instance, the use of zinc salts in water has proven to be a versatile method for a broad range of aromatic and aliphatic nitriles. organic-chemistry.orgresearchgate.net The reaction typically proceeds through the coordination of the Lewis acid to the nitrile nitrogen, followed by azide attack, cyclization, and protonation to form the aromatic tetrazole ring. youtube.com
Microwave heating has been shown to significantly accelerate these cycloaddition reactions, often reducing reaction times from hours to minutes while leading to high yields. organic-chemistry.org Organocatalysts have also been developed to facilitate this transformation under neutral conditions. organic-chemistry.org
Table 1: Examples of Catalyzed Cycloaddition Reactions for Tetrazole Synthesis
| Catalyst | Precursors | Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Zinc Salts (e.g., ZnBr₂) | Various nitriles, Sodium Azide | Water | Broad scope for aromatic, alkyl, and vinyl nitriles. | organic-chemistry.orgresearchgate.net |
| Copper (II) Complex | Nitriles, Sodium Azide | DMSO, Room Temperature | An efficient, green synthetic approach with good to excellent yields. | jchr.org |
| Organocatalyst (in situ generated) | Nitriles, Sodium Azide | Microwave heating | Accelerates azide-nitrile coupling under neutral conditions. | organic-chemistry.org |
| Ammonium Chloride | Benzonitrile, Sodium Azide | DMF, Heat | A protic acid is used to activate the nitrile. | youtube.com |
Once the 5-substituted-1H-tetrazole scaffold is formed, the synthesis of N-substituted derivatives like this compound is achieved through alkylation. This step is crucial as the position of the substituent on the nitrogen atoms (N1 or N2) significantly influences the molecule's properties. The alkylation of 5-substituted tetrazoles is a common method for producing 1,5- and 2,5-disubstituted tetrazoles. researchgate.net
The reaction typically involves treating the parent tetrazole with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) bromide) or dimethyl sulfate, in the presence of a base like potassium carbonate. mdpi.comgoogle.com A significant challenge in this process is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers. researchgate.net
Table 2: Alkylation Methods for N-Substituted Tetrazoles
| Alkylation Method | Starting Material | Reagents | Key Feature | Reference |
|---|---|---|---|---|
| Direct Alkylation | 5-aminotetrazole (B145819) monohydrate | Dimethyl sulfate, Sodium hydroxide | Yields 1-methyl-5-aminotetrazole (B134227) with minimal byproducts. | google.com |
| Diazotization of Aliphatic Amines | Monosubstituted tetrazoles | Organic nitrite (B80452) reagent | Preferential formation of 2,5-disubstituted tetrazoles. | organic-chemistry.orgnih.gov |
| Base-Mediated Alkylation | N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide, K₂CO₃ | Produces a separable mixture of N1 and N2 regioisomers. | mdpi.com |
| One-Pot Cycloaddition/Alkylation | Nitriles | Trimethylsilyl azide, Nitrite reagent | Streamlines synthesis by combining ring formation and alkylation. | nih.gov |
Advanced Synthetic Approaches for Substituted Tetrazolones
To create more complex and diverse tetrazolone derivatives, particularly those with multiple aryl substituents, advanced synthetic methods such as transition-metal-catalyzed cross-coupling and multicomponent reactions are employed.
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type couplings, are a powerful tool for forming bonds between a nitrogen atom of the tetrazole ring and an aryl group. nih.gov This method is particularly valuable for synthesizing diarylated tetrazolones, which are difficult to access through direct alkylation or cycloaddition strategies.
The process typically involves reacting an N-H tetrazole with an aryl halide in the presence of a copper catalyst, a ligand, and a base. nih.gov Copper has emerged as an inexpensive and less toxic alternative to palladium for these transformations. nih.govresearchgate.net The choice of ligand is critical for the reaction's success, with N,O-ligands and N,N-ligands being commonly used to facilitate the coupling. researchgate.net These reactions are compatible with a wide range of functional groups and can be used to couple sterically hindered partners. researchgate.net Microwave irradiation can also be used to accelerate these copper-catalyzed reactions. nih.gov
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules by combining three or more starting materials in a single step. nih.goveurekaselect.com MCRs provide convergent access to diverse tetrazole scaffolds, allowing for the rapid generation of compound libraries. nih.govnih.gov
The Ugi-azide reaction is a prominent example of an MCR used for tetrazole synthesis. This reaction typically involves an isocyanide, an aldehyde or ketone, an amine, and an azide source (like trimethylsilyl azide) to produce 1,5-disubstituted tetrazoles. eurekaselect.com This strategy allows for the incorporation of the tetrazole moiety into complex, drug-like molecules using diversely protected tetrazole aldehydes as building blocks. beilstein-journals.org MCRs represent a step towards greener and more sustainable chemistry by reducing the number of synthetic steps and minimizing waste. eurekaselect.combohrium.com
Emerging Trends in Sustainable Tetrazolone Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for tetrazolone synthesis. bohrium.comresearchgate.net A key trend is the move away from hazardous reagents, such as the highly toxic and explosive hydrazoic acid, in favor of safer azide sources like sodium azide. researchgate.netjchr.org
The use of green solvents, particularly water, is another significant advancement. organic-chemistry.orgresearchgate.net Catalyzing the cycloaddition reaction with zinc salts in water has been shown to be effective for a wide variety of substrates. organic-chemistry.orgresearchgate.net Furthermore, the development of metal-free reaction conditions and the use of efficient, recyclable catalysts contribute to the sustainability of these synthetic routes. jchr.orgjchr.org One-pot processes and multicomponent reactions also align with green chemistry principles by improving step and atom economy, reducing reaction times, and minimizing the generation of chemical waste. eurekaselect.combohrium.com
Computational and Theoretical Investigations of 1 Methyl 1,4 Dihydro 5h Tetrazol 5 One
Quantum Chemical Calculations of Tautomeric Stability and Energetics
Tautomerism is a key feature of many tetrazole derivatives, and understanding the relative stability of different tautomers is crucial for predicting their chemical behavior. Quantum chemical calculations are powerful tools for elucidating the energetic landscape of these isomeric forms.
Density Functional Theory (DFT) has become a primary method for the geometry optimization and calculation of relative energies of tautomers of tetrazole derivatives due to its balance of computational cost and accuracy. By employing various functionals and basis sets, researchers can model the electronic structure and predict the most stable tautomeric forms.
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Thione Form | 0.00 |
| Thiol Form 1 | 8.54 |
| Thiol Form 2 | 10.21 |
This table presents hypothetical data based on typical DFT calculation results for illustrative purposes, as specific data for 1-methyl-1,4-dihydro-5H-tetrazol-5-one was not available in the searched sources.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for investigating electronic structure and predicting spectroscopic properties. These methods can provide accurate descriptions of molecular orbitals and electronic transitions.
For example, first-principle calculations have been successfully used to investigate the electronic band structure, density of states, and optical properties of compounds like 5-azido-1H-tetrazole. researchgate.net Such studies help in understanding the covalent nature of bonds and the electronic transitions that give rise to the molecule's spectroscopic signatures. researchgate.net While specific ab initio studies on this compound are not detailed in the available literature, the application of these methods to similar tetrazole derivatives underscores their importance in predicting spectroscopic properties like UV-Vis and IR spectra.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. By simulating the motion of atoms and molecules over time, MD can provide insights into the dynamic processes that govern the properties of a substance in the condensed phase.
MD simulations can be employed to explore the conformational landscape of flexible molecules and to understand how they interact with their environment, such as solvent molecules or other solutes. These simulations can reveal preferred conformations and the nature of non-covalent interactions like hydrogen bonding and van der Waals forces. Although specific molecular dynamics studies on this compound are not prevalent in the reviewed literature, the methodology is widely applied to understand the behavior of heterocyclic compounds in various environments.
Frontier Molecular Orbital Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap generally indicates a more reactive species, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.
Computational studies on various tetrazole derivatives have shown that the HOMO-LUMO gap can be effectively calculated using DFT methods. researchgate.net These calculations provide valuable information about the electronic stability and reactivity of the molecule. For instance, a smaller energy gap suggests that the molecule can be more easily polarized and is likely to be more reactive in chemical transformations. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Derivative A | -6.89 | -1.23 | 5.66 |
| Derivative B | -7.12 | -1.55 | 5.57 |
| Derivative C | -6.75 | -1.10 | 5.65 |
This table presents hypothetical data based on typical FMO analysis for illustrative purposes, as specific data for this compound was not available in the searched sources.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface.
In an MEP map, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and represent likely sites for nucleophilic attack. Computational studies on tetrazole derivatives often include MEP analysis to identify the most reactive parts of the molecule, providing insights into its interaction with other chemical species. nih.govresearchgate.net
Computational Prediction and Correlation of Spectroscopic Parameters with Experimental Data
Computational chemistry, particularly through Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for predicting the spectroscopic properties of heterocyclic compounds, including this compound and its analogs. These theoretical investigations provide valuable insights into the molecule's electronic structure and vibrational modes, which in turn allows for the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The correlation of these computationally predicted parameters with experimental data serves as a powerful method for structural elucidation and confirmation.
Detailed theoretical studies on the specific molecule this compound are limited in publicly accessible literature. However, extensive research on closely related structures, such as its thione analog, 1-methyl-1,4-dihydro-5H-tetrazole-5-thione, provides a strong framework for understanding the application and accuracy of these computational methods. In such studies, the B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly employed for geometry optimization and frequency calculations. researchgate.net
For instance, in the investigation of 5-mercapto-1-methyltetrazole (B193830), it was determined that the compound predominantly exists in its thione tautomeric form, 1-methyl-1,4-dihydro-5H-tetrazole-5-thione. researchgate.net The calculated vibrational frequencies for this molecule showed excellent agreement with the experimental data obtained from low-temperature matrix-isolation and solid-state infrared spectroscopy, allowing for a full assignment of the observed spectral bands. researchgate.net
The correlation between theoretical and experimental data is often quantified to assess the accuracy of the computational model. For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT calculations. pnrjournal.com The calculated chemical shifts are then plotted against the experimental values, and a high correlation coefficient (R²) indicates a strong agreement. mdpi.com
The following tables present a representative comparison between computationally predicted and experimentally observed spectroscopic data for a closely related tetrazole derivative, illustrating the typical level of accuracy achieved in such studies.
Table 1: Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Triazoloquinazoline
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H1 | 8.26 | 8.20 |
| H2 | 7.77 | 7.72 |
| H3 | 7.75 | 7.68 |
| C1 | 167.32 | 165.10 |
| C2 | 154.43 | 152.30 |
| C3 | 145.72 | 143.50 |
Note: Data presented is for a related heterocyclic system to demonstrate the correlation methodology, as detailed in the source. mdpi.com
Table 2: Comparison of Selected Calculated (B3LYP/6-311++G(d,p)) and Experimental IR Frequencies (cm⁻¹) for 1-methyl-1,4-dihydro-5H-tetrazole-5-thione
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3450 | 3420 | N-H stretching |
| ν(C=S) | 1150 | 1145 | C=S stretching |
| Ring def. | 850 | 845 | Ring deformation |
Note: This data is for the thione analog of the subject compound and is illustrative of the typical agreement found between theoretical and experimental values. researchgate.net
Such comparative analyses are crucial for validating the computational models. Once validated, these models can be used to predict the spectroscopic properties of novel or unstable compounds, aiding in their identification and characterization. The close correlation observed in related systems suggests that a similar level of accuracy can be expected for the computational prediction of the spectroscopic parameters of this compound.
Applications As Synthetic Intermediates and Functional Materials Precursors
Role in Advanced Heterocyclic Synthesis
The tetrazolone core of 1-methyl-1,4-dihydro-5H-tetrazol-5-one is a valuable synthon for constructing other heterocyclic frameworks. Its utility stems from its ability to undergo ring transformation and fragmentation reactions, particularly under photochemical conditions, to yield highly reactive intermediates.
Research has demonstrated that the 1,4-dihydro-5H-tetrazol-5-one scaffold is a potent photochemical precursor for the synthesis of diaziridinones. The photolysis of 1,4-dialkyl-1,4-dihydro-5H-tetrazol-5-ones, such as the closely related 1,4-dimethyl derivative, induces the extrusion of molecular nitrogen (N₂). nih.gov This process generates a highly reactive intermediate that subsequently cyclizes to form the strained, three-membered diaziridinone ring system. nih.gov This photochemical pathway provides a targeted route to these otherwise challenging-to-synthesize heterocycles. nih.gov
Furthermore, this reactivity pattern extends to the synthesis of more complex fused ring systems. When the tetrazolone ring is substituted with a phenyl group, as in 1,4-dihydro-1-phenyl-5H-tetrazol-5-ones, photolysis again leads to the elimination of N₂. The resulting intermediate undergoes an intramolecular cyclization and rearrangement, affording benzimidazolones in nearly quantitative yields. nih.gov This transformation highlights the utility of the tetrazolone core in constructing elaborate heterocyclic structures through light-induced reactions. nih.govmdpi.com
The tetrazolone ring system also serves as an indirect precursor to carbodiimides, which are crucial reagents in modern organic synthesis. The diaziridinones formed from the photolysis of this compound are themselves precursors that can lead to carbodiimides.
A more direct photochemical route to carbodiimides has been established using the sulfur analogs of tetrazolones, known as tetrazol-5-thiones. Photolysis of 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-thiones results in the simultaneous extrusion of both molecular nitrogen and sulfur, directly yielding the corresponding carbodiimide (B86325). nih.gov For instance, the photochemistry of 5-mercapto-1-methyltetrazole (B193830) has been shown to produce N-methylcarbodiimide. nih.gov Similarly, studies on the photolysis of 5-aminotetrazole (B145819) derivatives have identified carbodiimides as the stable final photoproducts, formed via the isomerization of an intermediate 1H-diazirene. uc.pt This body of research underscores the role of the tetrazole scaffold as a versatile starting point for accessing the valuable carbodiimide functional group through photochemical activation.
The tetrazole moiety is widely regarded as a privileged scaffold in medicinal chemistry and materials science due to its unique physicochemical properties and metabolic stability. nih.gov As such, this compound can be employed as a foundational building block for the assembly of more complex organic structures. beilstein-journals.org Tetrazole derivatives are frequently incorporated into larger molecules using techniques like multicomponent reactions (MCRs), which allow for the rapid construction of diverse and complex molecular libraries. nih.govbeilstein-journals.org
The versatility of the functionalized methyl-tetrazole core is demonstrated in its application for synthesizing intricate molecular architectures. For example, the related compound 1-methyl-1H-tetrazole-5-thiol has been used in the nucleophilic ring-opening of a bicyclic vinyl aziridine. mdpi.com This reaction, conducted under mild and sustainable conditions, yielded a novel, complex aminocyclopentitol scaffold, showcasing how the tetrazole unit can be strategically integrated to build sophisticated organic molecules. mdpi.com This approach highlights the potential of this compound to serve as a key component in the synthesis of novel compounds with diverse functionalities. researchgate.netresearchgate.net
Integration in Energetic Materials Design
The high nitrogen content and endothermic heat of formation of the tetrazole ring make its derivatives prime candidates for the development of high-energy-density materials (HEDMs). mdpi.com this compound embodies these key characteristics, making it a compound of interest for energetic applications.
A primary attribute of tetrazole-based compounds in energetic materials is their exceptionally high nitrogen content. For this compound (C₂H₄N₄O), the nitrogen content is 56.0% by mass. This high percentage is advantageous because upon decomposition, these materials release a large volume of nitrogen gas (N₂), a thermodynamically very stable molecule. mdpi.com The formation of N₂ is a highly exothermic process that contributes significantly to the energy release of the material.
The tetrazole ring itself is characterized by a high positive enthalpy of formation, meaning that energy is stored within its chemical bonds. mdpi.com This stored energy is released during decomposition, further enhancing the energetic performance. While specific experimental data for this compound is not widely published, the properties of closely related compounds illustrate the potential of this class of materials.
| Compound | Nitrogen Content (%) | Density (g·cm⁻³) | Enthalpy of Formation (kJ·mol⁻¹) | Detonation Velocity (m·s⁻¹) |
|---|---|---|---|---|
| 5-Amino-1H-tetrazole | 82.3 | 1.65 | +207.8 | N/A |
| 1-Hydroxy-5-methyltetrazole | 56.0 | 1.465 | N/A | 7343 |
| Ammonium salt of 1-hydroxy-5-methyltetrazole | 65.0 | 1.461 | N/A | 7982 |
| Hydrazinium salt of 1-hydroxy-5-methyltetrazole | 69.2 | 1.459 | N/A | 8109 |
Table 1: Energetic properties of related tetrazole compounds, demonstrating the high performance characteristic of this heterocyclic family. mdpi.comchemeo.com Data for this compound is not available for direct comparison but is expected to align with the general properties of the class.
Beyond its use as a standalone energetic material, the tetrazole scaffold is widely explored in the synthesis of energetic coordination compounds (ECCs). In this application, the tetrazole derivative acts as a ligand that coordinates with a metal center. The tautomeric form, 1-methyl-5H-tetrazole (1-MTZ), can act as a neutral ligand, offering a versatile platform for creating a vast array of ECCs with tunable properties. researchgate.net
The formation of complexes by combining a metal cation, a ligand like 1-MTZ, and an energetic anion (e.g., perchlorate, nitrate, picrate) allows for the precise tuning of properties such as sensitivity, thermal stability, and energetic output. researchgate.net A comprehensive study prepared and characterized 31 new complexes based on 1-MTZ with seven different metals (Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺) and six different anions. researchgate.net This work demonstrated that varying these components allows for the tailoring of materials for specific applications, such as primary explosives or laser-ignitable materials. researchgate.net Notably, 1-MTZ has been shown to stabilize sensitive materials, performing well as a desensitizing ligand in ECCs, which is a crucial aspect of developing safer energetic materials. researchgate.netuni-muenchen.de
| Metal Center | Anion | Ligand | Application Area |
|---|---|---|---|
| Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺ | Chloride, Nitrate, Perchlorate | 1-methyl-5H-tetrazole (1-MTZ) | Primary Explosives |
| Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺ | Cyanodinitromethanide, Picrate, Styphnate | 1-methyl-5H-tetrazole (1-MTZ) | Laser-Ignitable Materials |
| Cu(II) | Perchlorate | 1-(azidomethyl)-5H-tetrazole | Primary Explosives |
| Cu(II), Ag(I) | N/A | 5-(1-methylhydrazinyl)tetrazole | Energetic Complexes |
Table 2: Examples of energetic coordination compounds utilizing 1-methyl-5H-tetrazole (a tautomer of the subject compound) and other related methyl-tetrazole derivatives as ligands. researchgate.netresearchgate.netresearchgate.net This illustrates the broad utility of the methyl-tetrazole scaffold in designing advanced energetic materials.
Despite extensive research, no direct applications of this compound as a synthetic intermediate for the development of specialized reagents in polypeptide and bioconjugation chemistry, or for the selective derivatization of alcohols and amines, have been identified in the reviewed scientific literature.
The investigation into the chemical derivatization of this compound for creating reagents tailored for specific functionalities in complex biological molecules did not yield concrete examples of its use in polypeptide synthesis or bioconjugation. While the broader class of tetrazole-containing compounds has been explored in medicinal chemistry and materials science, the specific applications of this particular methylated tetrazolone in the formation of peptide bonds or the conjugation of biomolecules remain undocumented in the available resources.
Similarly, searches for its utility in the selective chemical modification of hydroxyl and amino groups were unfruitful. Methodologies for the selective derivatization of alcohols and amines are critical in synthetic organic chemistry, particularly for the protection or functionalization of molecules with multiple reactive sites. However, the literature does not currently describe methods that employ derivatives of this compound for these specific transformations.
It is important to note that a related compound, 1-methyl-1H-tetrazole-5-thiol, has been mentioned in the context of bioconjugation. This thiol derivative was used in a ring-opening reaction of a bicyclic vinyl aziridine, which was then conjugated to a peptide hormone. This finding, while interesting, pertains to a structurally distinct molecule and does not provide information on the synthetic utility of this compound for the applications outlined.
Future Research Directions and Unexplored Avenues for 1 Methyl 1,4 Dihydro 5h Tetrazol 5 One
Development of Novel Synthetic Routes with Enhanced Regio- and Stereoselectivity
Future work should explore novel catalytic systems and reaction conditions that can direct synthetic outcomes with high precision. For instance, adapting methodologies like the nucleophilic ring-opening of bicyclic vinyl aziridines, which has been shown to proceed in a regio- and stereospecific manner for related tetrazole-thiol compounds, could offer a promising avenue. mdpi.com The development of synthetic methods that proceed with high yields (approaching 95%) under environmentally friendly conditions, such as using water as a solvent, is a critical goal. mdpi.com
Furthermore, investigating microwave-assisted organic synthesis or flow chemistry could accelerate reaction times and improve yields and selectivity. The ultimate aim is to establish a robust synthetic playbook that allows for the creation of 1-methyl-1,4-dihydro-5H-tetrazol-5-one and its derivatives with predictable and controllable three-dimensional structures (stereochemistry), which is crucial for applications in areas like pharmacology and materials science.
| Research Focus | Objective | Potential Methodology |
| Regiocontrol | Achieve selective synthesis of N1- vs. N2-substituted isomers. | Use of sterically hindering directing groups; exploration of novel catalysts. researchgate.net |
| Stereocontrol | Develop asymmetric syntheses for chiral derivatives. | Chiral catalysts; biocatalysis; stereospecific ring-opening reactions. mdpi.com |
| Efficiency | Increase reaction yields and reduce purification steps. | Microwave-assisted synthesis; flow chemistry; multicomponent reactions. nih.gov |
| Sustainability | Minimize environmental impact of synthesis. | Use of water as a solvent; catalyst recycling; atom-economical reactions. mdpi.com |
Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Transient Species Detection
Understanding the formation and transformation of this compound in real-time is essential for optimizing synthetic routes and elucidating reaction mechanisms. Future research should focus on the application and development of advanced spectroscopic probes designed for in-situ monitoring. Reaction-based fluorescent probes, for example, could be designed to "turn on" or shift their emission wavelength upon reacting with the target molecule or a key intermediate, providing a direct visual readout of reaction progress. nih.gov
A particularly compelling area of investigation is the study of transient species. The photolysis of 1,4-dialkyl-1,4-dihydro-5H-tetrazol-5-ones is known to generate highly reactive intermediates such as nitrenes. researchgate.net Detecting and characterizing these short-lived species is crucial for understanding the compound's photochemical behavior. Techniques like laser flash photolysis, transient absorption spectroscopy, and time-resolved infrared spectroscopy will be indispensable tools. By applying these advanced methods, researchers can capture a frame-by-frame picture of the chemical reactions, revealing mechanistic details that are impossible to discern through conventional analysis of starting materials and final products.
Deeper Elucidation of Excited State Dynamics and Photophysical Properties
The interaction of this compound with light is a frontier of significant interest, particularly for applications in photochemistry and optoelectronics. A comprehensive understanding of its photophysical properties requires a deeper elucidation of its excited-state dynamics. When the molecule absorbs light, it is promoted to an excited electronic state; its subsequent fate—be it fluorescence, phosphorescence, conversion to heat, or photochemical reaction—is determined by complex dynamic processes.
Future studies should employ a suite of time-resolved spectroscopic techniques to map these processes. For instance, femtosecond transient absorption spectroscopy can track the evolution of the molecule from its initial excited state. Time-correlated single-photon counting (TCSPC) can precisely measure fluorescence lifetimes, providing insight into the efficiency of emissive pathways. researchgate.net Theoretical studies, such as time-dependent density functional theory (TD-DFT), will be vital for interpreting experimental results and validating proposed photochemical mechanisms, as has been done for related tetrazol-5-one structures. mdpi.com A key goal is to characterize the properties of the lowest triplet state, as it is often a critical intermediate in photochemical reactions. mdpi.com
| Photophysical Property | Experimental Technique | Information Gained |
| Absorption Spectrum | UV-Vis Spectroscopy | Wavelengths of light absorbed, electronic transitions. researchgate.net |
| Emission Spectrum | Fluorescence/Phosphorescence Spectroscopy | Wavelengths of light emitted, nature of emissive states. |
| Fluorescence Lifetime | Time-Correlated Single-Photon Counting (TCSPC) | Duration of the excited singlet state, efficiency of competing processes. researchgate.net |
| Excited State Pathways | Transient Absorption Spectroscopy | Real-time tracking of excited state populations and intermediate species. |
| Quantum Yield | Integrating Sphere Measurements | Efficiency of light emission versus non-radiative processes. researchgate.net |
Rational Design and Synthesis of Tailored Coordination Polymers and Metal-Organic Frameworks
The tetrazole ring is an excellent ligand for coordinating with metal ions, thanks to its multiple nitrogen atoms. This capability opens up the exciting prospect of using this compound or its derivatives as building blocks for creating coordination polymers (CPs) and metal-organic frameworks (MOFs). daneshyari.comresearchgate.net MOFs are highly porous, crystalline materials with vast potential in gas storage, separation, and catalysis. researchgate.netnih.gov
Future research should focus on the rational design of new CPs and MOFs incorporating this specific tetrazole ligand. The "methyl" and "oxo" groups on the molecule provide distinct steric and electronic features that can be used to direct the self-assembly of specific network topologies. researchgate.net By carefully selecting metal ions (e.g., zinc, copper, cadmium) and reaction conditions, it should be possible to synthesize novel 1D, 2D, or 3D frameworks. rsc.org Characterizing the resulting materials using single-crystal X-ray diffraction will be essential to understand their structure. Subsequent studies should then probe their functional properties, such as porosity, thermal stability, and luminescent behavior, which can be imparted by both the ligand and the metal center. rsc.orgunimi.it
Computational Chemistry for Predictive Material Science and High-Throughput Screening
Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new materials based on this compound. By leveraging theoretical models, researchers can predict the properties of molecules and materials before they are ever synthesized in the lab, saving significant time and resources.
Future research should extensively use methods like Density Functional Theory (DFT) to predict a wide range of properties. researchgate.net These include electronic structures (HOMO/LUMO energies), thermodynamic stability, and potential reactivity. researchgate.net Such calculations can guide the rational design of new derivatives with tailored characteristics, for instance, by predicting how different substituents would affect the molecule's photophysical or energetic properties. researchgate.net
Furthermore, the advent of high-throughput computational screening represents a paradigm shift in materials discovery. youtube.com Automated workflows can be established to build virtual libraries of thousands of potential MOF structures derived from this compound and various metal ions. youtube.com The properties of these virtual materials, such as pore size, surface area, and gas affinity, can then be rapidly calculated. This screening process can identify the most promising candidates for synthesis, focusing experimental efforts on materials with the highest predicted performance for specific applications. Molecular dynamics simulations can further investigate the dynamic behavior of these materials and their interactions with guest molecules. nih.gov
Q & A
Q. What are the optimal HPLC conditions for analyzing 1-methyl-1,4-dihydro-5H-tetrazol-5-one and its derivatives?
Reverse-phase (RP) HPLC using a Newcrom R1 column is effective for separating tetrazolone derivatives. The method employs an isocratic or gradient elution system with a mobile phase of water/acetonitrile or methanol, adjusted for polarity based on the compound’s logP (e.g., ~1.35 for brominated analogs). Detection via UV absorbance at 210–254 nm is recommended. For purification of intermediates with small molecular weight differences (e.g., Δ33 g/mol), a three-stage membrane cascade improves purity from 26% to 90% and yield from 35.5% to 84.3% .
Q. What synthetic routes are available for preparing this compound?
A common route involves cyclization of ethyl isocyanate with sodium azide in the presence of AlCl₃ in refluxing THF. Subsequent alkylation with agents like 1-chloro-2-bromoethane under Na₂CO₃/KI catalysis in 4-methyl-2-pentanone yields substituted derivatives. Reaction conditions (e.g., temperature, solvent choice) critically impact regioselectivity and yield .
Q. How stable is 1-methyltetrazol-5-one under varying pH conditions?
The tetrazolone ring exhibits stability across a wide pH range, making it suitable for reactions in acidic or basic media. However, prolonged exposure to strong acids/bases may induce ring-opening or decomposition, necessitating pH-controlled environments during synthesis or storage .
Advanced Research Questions
Q. How does the choice of alkylating agent affect regioselectivity in alkylation reactions of tetrazolone derivatives?
Regioselectivity depends on the electrophilic agent’s reactivity:
- Highly reactive agents (e.g., methyl fluorosulfonate, trimethyloxonium tetrafluoroborate) favor N-3 alkylation .
- Moderate agents (e.g., dimethyl sulfate) yield mixed N-3/N-4 products.
- Steric hindrance in substrates (e.g., 1-tert-butyl derivatives) directs alkylation to less hindered positions. Computational modeling (e.g., using PISTACHIO or REAXYS databases) can predict feasible pathways .
Q. What spectroscopic techniques are most effective for characterizing metal complexes of 1-methyltetrazol-5-one?
- X-ray crystallography : Resolves coordination geometry (e.g., trans-configuration in Pd(II) complexes with N–Pd–P angles ~90°) and hydrogen bonding interactions .
- IR spectroscopy : Keto absorption at ~1675 cm⁻¹ confirms metal coordination via the carbonyl group.
- Bond-length analysis : Differences in N–N bond lengths within the tetrazolone ring indicate electronic redistribution upon metal binding .
Q. How does photolysis of tetrazolone derivatives lead to carbodiimide formation?
Under UV irradiation in acetonitrile or pentane, 1-methyltetrazol-5-one undergoes nitrogen loss and rearrangement to 1,2-dialkyldiaziridinones, which further decompose to carbodiimides. The reaction efficiency depends on solvent polarity and substituent electronic effects. Electron-withdrawing groups accelerate nitrogen expulsion .
Q. What challenges arise in resolving contradictory data from IR and X-ray analyses of tetrazolone-metal complexes?
Discrepancies between IR (indicating keto-enol tautomerism) and X-ray (showing fixed bond lengths) can arise from dynamic equilibria in solution versus solid-state rigidity. Variable-temperature NMR or DFT calculations help reconcile these differences by modeling tautomeric populations .
Q. How do computational methods aid in designing novel tetrazolone derivatives?
Tools leveraging PISTACHIO , BKMS_METABOLIC , and REAXYS databases predict feasible synthetic routes and regioselectivity. For example, precursor scoring heuristics prioritize high-yield pathways, while template-based models simulate reaction outcomes under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
